molecular formula C10H7ClN2O B1648383 1-(5-chloro-1,8-naphthyridin-2-yl)Ethanone

1-(5-chloro-1,8-naphthyridin-2-yl)Ethanone

Cat. No.: B1648383
M. Wt: 206.63 g/mol
InChI Key: YDBMGHFASQUINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-1,8-naphthyridin-2-yl)Ethanone is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

1-(5-chloro-1,8-naphthyridin-2-yl)ethanone

InChI

InChI=1S/C10H7ClN2O/c1-6(14)9-3-2-7-8(11)4-5-12-10(7)13-9/h2-5H,1H3

InChI Key

YDBMGHFASQUINC-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=NC=CC(=C2C=C1)Cl

Canonical SMILES

CC(=O)C1=NC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2,5-dichloro-[1,8]naphthyridine (Barlin, G. B.; Tan, W.-L. Aust. J. Chem. 1984, 37, 1065) (0.1001 g, 0.503 mmol) in 1,4-dioxane (5 mL) was degassed by bubbling nitrogen through for 15 min. Tetrakis-(triphenylphosphine)palladium(0) (30.0 mg, 0.0259 mmol) and tributyl(1-ethoxyvinyl)tin (0.170 mL, 0.503 mmol) was added and the mixture was heated at 80° C. for 17 h under nitrogen. The mixture was diluted with ethyl acetate (20 mL) and shaken with 2 N aqueous HCl (15 mL) for 1 min. The mixture was adjusted to pH 6 with 4 N aqueous NaOH and the organic layer was separated. The aqueous layer was further extracted with ethyl acetate (2×15 mL), and the combined organic extracts were dried (MgSO4) and evaporated in vacuo. The residue was purified by flash chromatography on silica gel, eluting with 15% EtOAc/CH2Cl2, followed by a further column on silica gel eluting with 50% EtOAc/isohexane, to afford 34.9 mg (34%) of the title compound as a white solid. δH (360 MHz, CDCl3) 2.95 (3H, s), 7.68 (1H, d, J 4.6), 8.33 (1H, d, J 8.4), 8.76 (1H, d, J 8.8), 9.12 (1H, d, J 4.9).
Quantity
0.1001 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Tetrakis-(triphenylphosphine)palladium(0)
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
34%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.